molecular formula C12H8ClN3 B13666255 2-Chlorobenzo[g]quinazolin-4-amine

2-Chlorobenzo[g]quinazolin-4-amine

Cat. No.: B13666255
M. Wt: 229.66 g/mol
InChI Key: GIRCBDASUZPYDL-UHFFFAOYSA-N
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Description

2-Chlorobenzo[g]quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a chlorine atom at the 2-position and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzo[g]quinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with anthranilic acid under acidic conditions to form the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzo[g]quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[g]quinazolin-4-amine involves its interaction with specific molecular targets. For example, in its anticancer activity, the compound may inhibit certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the chlorine atom and the amine group, which confer specific chemical reactivity and biological activity. This combination allows for a wide range of chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

2-chlorobenzo[g]quinazolin-4-amine

InChI

InChI=1S/C12H8ClN3/c13-12-15-10-6-8-4-2-1-3-7(8)5-9(10)11(14)16-12/h1-6H,(H2,14,15,16)

InChI Key

GIRCBDASUZPYDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=NC(=N3)Cl)N

Origin of Product

United States

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